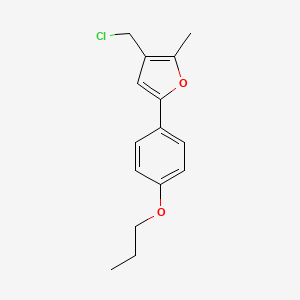

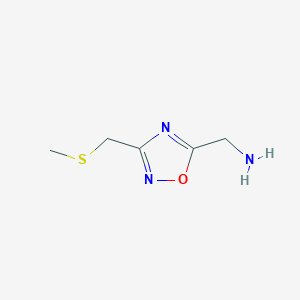

3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylboronic acid, for example, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry .Physical And Chemical Properties Analysis

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .Scientific Research Applications

Synthesis of Halomethyl Furans

Halomethyl derivatives of furan compounds, including "3-(Chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan," are synthesized for their utility in constructing complex molecules. The synthesis processes often involve reactions under elevated temperatures, which facilitate the halomethylation at specific positions on the furan ring without causing ring destruction or transformation of side chains. These reactions yield halomethylfurans that can be further converted into azides and, subsequently, into aminophosphonocarboxylates, expanding the chemical toolbox available for organic synthesis and the development of new materials (Pevzner & Zavgorodnii, 2018).

Biomass-Derived Applications

Significant research has been dedicated to the conversion of biomass-derived furans into valuable chemicals. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, a compound structurally related to "this compound," can be synthesized from biomass-derived aldehydes. These derivatives serve as intermediates for producing biofuels and polymers, highlighting the role of furan derivatives in sustainable chemistry and the bioeconomy (Dutta, Wu, & Mascal, 2015).

Advanced Materials Development

Furan derivatives are also explored for their potential in creating materials with special properties. For example, the synthesis of novel chalcone materials based on methyl furan offers opportunities in nonlinear optical applications. These materials exhibit higher thermal stability and second harmonic generation efficiency than traditional compounds, suggesting their utility in advanced optical technologies (Satheeshchandra et al., 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(chloromethyl)-2-methyl-5-(4-propoxyphenyl)furan |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO2/c1-3-8-17-14-6-4-12(5-7-14)15-9-13(10-16)11(2)18-15/h4-7,9H,3,8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVAPXYKOHTYQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CC(=C(O2)C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)